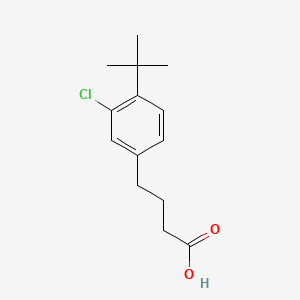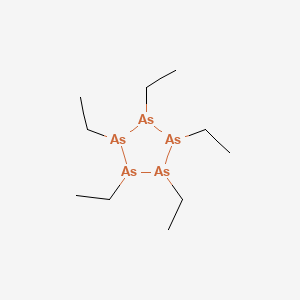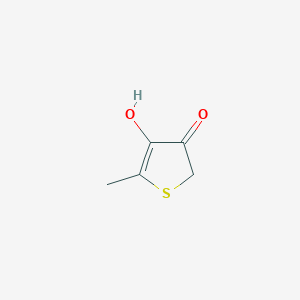
4-Hydroxy-5-methyl-3(2H)-thiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methyl-3(2H)-thiophenone is an organic compound with the molecular formula C5H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and a methyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3(2H)-thiophenone can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. Another method involves the cyclization of a precursor compound containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-methyl-3(2H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-oxo-5-methyl-3(2H)-thiophenone.
Reduction: Formation of 5-methyl-3(2H)-thiophenone.
Substitution: Formation of derivatives with different functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methyl-3(2H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methyl-3(2H)-thiophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiophene ring can also play a role in the compound’s chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-5-methyl-3(2H)-furanone: A similar compound with an oxygen atom in place of the sulfur atom.
5-Methyl-3(2H)-thiophenone: Lacks the hydroxyl group present in 4-Hydroxy-5-methyl-3(2H)-thiophenone.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
26494-09-7 |
|---|---|
Molekularformel |
C5H6O2S |
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
4-hydroxy-5-methylthiophen-3-one |
InChI |
InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 |
InChI-Schlüssel |
GIVVLEIYPVKDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
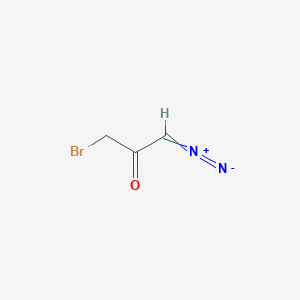
propanedioate](/img/structure/B14682914.png)
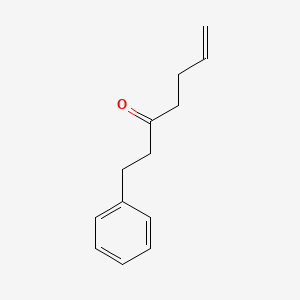

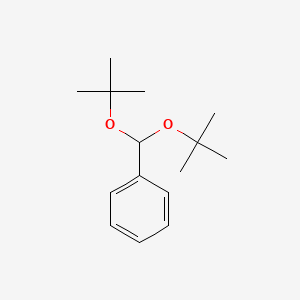
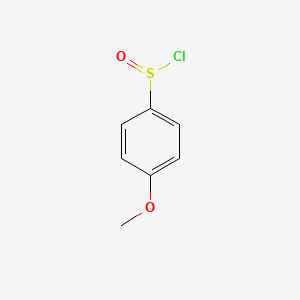
![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
